molecular formula C32H40N4O7S2 B12395839 Sulfo-Cy5 hydrazide

Sulfo-Cy5 hydrazide

Cat. No.: B12395839
M. Wt: 656.8 g/mol
InChI Key: UXHHBJOLTZIDLS-UHFFFAOYSA-N
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Description

Sulfo-Cy5 hydrazide is a fluorescent dye containing a hydrazide functionality. It is widely used in scientific research due to its excellent fluorescent properties, with excitation and emission wavelengths of 646 nm and 662 nm, respectively . This compound is particularly valuable in biological and chemical research for labeling and detection purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The typical synthetic route involves the reaction of a sulfonated cyanine dye with hydrazine under controlled conditions . The reaction is usually carried out in polar organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure the solubility of the reactants .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cy5 hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5 hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide group. It can react with aldehydes and ketones to form hydrazones, which are useful in various labeling applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include aldehydes, ketones, and other carbonyl-containing compounds. The reactions are typically carried out in aqueous or polar organic solvents under mild conditions to preserve the fluorescent properties of the dye .

Major Products Formed

The major products formed from the reactions of this compound are hydrazones, which retain the fluorescent properties of the parent compound. These products are used in various applications, including fluorescence microscopy and flow cytometry .

Scientific Research Applications

Sulfo-Cy5 hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cy5 hydrazide involves its ability to form covalent bonds with carbonyl-containing compounds through the hydrazide group. This reaction results in the formation of hydrazones, which retain the fluorescent properties of the dye. The fluorescence emission can be detected and quantified, making it a valuable tool for various analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for applications requiring red fluorescence. Its hydrazide functionality allows for specific and stable labeling of biomolecules, making it a preferred choice in many research applications .

Properties

Molecular Formula

C32H40N4O7S2

Molecular Weight

656.8 g/mol

IUPAC Name

(2E)-1-(6-hydrazinyl-6-oxohexyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C32H40N4O7S2/c1-31(2)24-20-22(44(38,39)40)15-17-26(24)35(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(45(41,42)43)16-18-27(25)36(29)19-11-7-10-14-30(37)34-33/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19,33H2,1-5H3,(H2-,34,37,38,39,40,41,42,43)

InChI Key

UXHHBJOLTZIDLS-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

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